Cas no 835912-84-0 (2-(3-fluoro-4-methylphenyl)ethan-1-ol)

2-(3-Fluoro-4-methylphenyl)ethan-1-ol is a fluorinated aromatic alcohol with a molecular formula of C9H11FO. This compound features a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position, along with a hydroxymethyl side chain. Its structural characteristics make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, where fluorinated aromatic moieties enhance bioactivity and metabolic stability. The presence of both fluorine and hydroxyl groups offers versatility in further functionalization, enabling applications in cross-coupling reactions, esterifications, and other derivatizations. High purity grades ensure consistent performance in research and industrial processes.
2-(3-fluoro-4-methylphenyl)ethan-1-ol structure
835912-84-0 structure
Product Name:2-(3-fluoro-4-methylphenyl)ethan-1-ol
CAS No:835912-84-0
MF:C9H11FO
MW:154.181446313858
CID:1004974
PubChem ID:2759018
Update Time:2025-05-21

2-(3-fluoro-4-methylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-4-methylphenethyl alcohol
    • 2-(3-fluoro-4-methylphenyl)ethanol
    • 2-(3-fluoro-4-methylphenyl)ethan-1-ol
    • SCHEMBL12022127
    • AKOS006344278
    • EN300-1250696
    • KQIISPHHESNWEF-UHFFFAOYSA-N
    • SB84756
    • DTXSID90374606
    • 835912-84-0
    • DB-294268
    • CS-0279674
    • MDL: MFCD06201037
    • Inchi: 1S/C9H11FO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6,11H,4-5H2,1H3
    • InChI Key: KQIISPHHESNWEF-UHFFFAOYSA-N
    • SMILES: FC1=C(C)C=CC(=C1)CCO

Computed Properties

  • Exact Mass: 154.07900
  • Monoisotopic Mass: 154.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 2

Experimental Properties

  • PSA: 20.23000
  • LogP: 1.66890

2-(3-fluoro-4-methylphenyl)ethan-1-ol Security Information

2-(3-fluoro-4-methylphenyl)ethan-1-ol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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Additional information on 2-(3-fluoro-4-methylphenyl)ethan-1-ol

Professional Introduction to 2-(3-fluoro-4-methylphenyl)ethan-1-ol (CAS No. 835912-84-0)

2-(3-fluoro-4-methylphenyl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 835912-84-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a fluoro-substituted aromatic ring and an ethanol side chain, has garnered attention due to its structural versatility and potential applications in drug development. The presence of both a fluorine atom and a methyl group on the phenyl ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex pharmacophores.

The< strong>fluorine moiety at the 3-position of the phenyl ring is particularly noteworthy, as fluorine substitution can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule. In modern drug design, fluorinated compounds are often preferred due to their ability to enhance pharmacokinetic profiles. For instance, fluorine atoms can increase metabolic resistance, prolonging the half-life of a drug in circulation. Additionally, the< strong>methyl group at the 4-position introduces steric hindrance, which can modulate interactions with biological targets, potentially improving selectivity and reducing off-target effects.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, further highlighting the importance of< strong>2-(3-fluoro-4-methylphenyl)ethan-1-ol as a building block. Molecular modeling studies suggest that this compound can serve as a scaffold for developing novel therapeutic agents targeting various diseases. For example, its structural motif is reminiscent of several approved drugs that exhibit< strong>antimicrobial,< strong>anticancer, and< strong>anti-inflammatory properties. The combination of electronic and steric features present in this molecule makes it an attractive candidate for further exploration.

In the context of medicinal chemistry, the synthesis of< strong>2-(3-fluoro-4-methylphenyl)ethan-1-ol has been optimized through multiple pathways to enhance yield and purity. Traditional methods involving Friedel-Crafts alkylation followed by reduction have been supplemented with greener alternatives, such as transition-metal-catalyzed cross-coupling reactions. These modern techniques not only improve efficiency but also align with sustainable chemistry principles by minimizing waste and energy consumption.

The pharmacological potential of this compound has been investigated in several preclinical studies. Researchers have explored its interactions with enzymes and receptors relevant to neurological disorders, cardiovascular diseases, and metabolic syndromes. Notably, preliminary data indicate that derivatives of< strong>2-(3-fluoro-4-methylphenyl)ethan-1-ol may exhibit potent activity against certain enzyme targets known to be implicated in pathogenesis. These findings underscore the compound's significance as a lead structure for further medicinal chemistry endeavors.

The role of< strong>CAS No. 835912-84-0 in academic and industrial research cannot be overstated. Its availability as a reference compound allows researchers to benchmark new synthetic routes and evaluate its efficacy in various chemical transformations. As interest in fluorinated compounds continues to grow, the demand for high-quality starting materials like< strong>2-(3-fluoro-4-methylphenyl)ethan-1-ol is expected to rise. This trend reflects broader industry trends toward precision medicine and targeted therapies.

In conclusion, 2-(3-fluoro-4-methylphenyl)ethan-1-ol (CAS No. 835912-84-0) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features position it as a key intermediate for developing innovative therapeutic agents. As scientific understanding evolves and synthetic methodologies advance, this molecule is likely to play an increasingly important role in addressing unmet medical needs.

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